N,3-bis(3,4-dimethoxyphenyl)acrylamide

Description

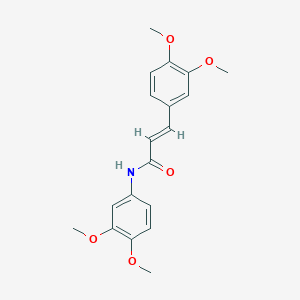

N,3-bis(3,4-dimethoxyphenyl)acrylamide is an acrylamide derivative characterized by two 3,4-dimethoxyphenyl substituents at the N- and 3-positions of the propenamide backbone. Its molecular formula is C₂₁H₂₅NO₅ (average mass: 371.433 g/mol), with a ChemSpider ID of 894836 . The compound exhibits a stereoisomeric configuration (E)-form, influencing its biological interactions .

Properties

Molecular Formula |

C19H21NO5 |

|---|---|

Molecular Weight |

343.4g/mol |

IUPAC Name |

(E)-N,3-bis(3,4-dimethoxyphenyl)prop-2-enamide |

InChI |

InChI=1S/C19H21NO5/c1-22-15-8-5-13(11-17(15)24-3)6-10-19(21)20-14-7-9-16(23-2)18(12-14)25-4/h5-12H,1-4H3,(H,20,21)/b10-6+ |

InChI Key |

OLATZDOEOPQUNF-UXBLZVDNSA-N |

SMILES |

COC1=C(C=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)OC)OC)OC |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)OC)OC)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)OC)OC)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Methoxy vs. Hydroxy Groups

- N-trans-coumaroyl octopamine (isolated from Lycium barbarum): Features a 4-hydroxyphenyl group instead of methoxy substituents. Demonstrates anti-inflammatory activity (IC₅₀: 17.00 ± 1.11 µM), comparable to quercetin .

- 3-(3,4-Dihydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]acrylamide: Lacks methoxy groups but has dihydroxyphenyl moieties.

Ethyl Linker Modifications

- 3-(3,4-Dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acrylamide: Includes an ethyl linker between the acrylamide and phenyl groups. PPB = 81.27%, indicating weaker plasma protein interaction than analogs with >90% PPB . A NOAEL of 23.4 mg/kg bw/day was established in 90-day rat studies, suggesting low toxicity .

Key Findings:

- Anti-inflammatory Activity : Compound 2 from Lycium barbarum (IC₅₀ = 17.00 µM) outperforms quercetin (IC₅₀ = 17.21 µM), suggesting methoxy/hydroxy substitutions modulate activity .

- Cytotoxicity : Dimethoxyphenyl analogs like 8 and 9 from Dryopteris fragrans show IC₅₀ values as low as 2.73 µM against A549 and MCF7 cell lines .

- Safety: N,3-bis(3,4-dimethoxyphenyl)acrylamide has a high safety margin (MOS = 1.2 × 10⁶) based on MSDI (1.3 µg/day) versus NOAEL .

Structural Impact on Plasma Protein Binding (PPB)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.